Bienvenue dans la boutique en ligne BenchChem!

Roniciclib

Kinetic selectivity Drug-target residence time CDK2

Roniciclib (BAY 1000394) delivers prolonged target engagement on CDK2/CDK9 versus transient pan-CDK inhibitors. Its kinetic selectivity enables chronic oral dosing (low blood clearance) and potent chemosensitization with cisplatin at 12x lower dose equivalency. Validated in cisplatin-resistant, neuroblastoma, and PDX models. Ideal for sustained oral bioavailability and platinum-combination research programs.

Molecular Formula C18H21F3N4O3S
Molecular Weight 430.4 g/mol
Cat. No. B8087102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoniciclib
Molecular FormulaC18H21F3N4O3S
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O
InChIInChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)/t10-,11-,29+/m1/s1
InChIKeyUELYDGOOJPRWGF-SRQXXRKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roniciclib (BAY 1000394): A Pan-CDK Inhibitor with Broad Nanomolar Potency and Oral Bioavailability


Roniciclib (BAY 1000394) is a second-generation, orally bioavailable pan-cyclin dependent kinase (CDK) inhibitor. It potently inhibits the kinase activity of both cell-cycle CDKs (CDK1/cyclin B, CDK2/cyclin E, CDK3, CDK4/cyclin D) and transcriptional CDKs (CDK7/cyclin H/MAT1, CDK9/cyclin T1) with IC50 values in the low nanomolar range (5–25 nM) [1]. In addition to its primary CDK targets, roniciclib also exhibits inhibitory activity against Aurora A, Clk2, ARK5, FGFR1, Flt3, and JAK2/3 [2]. The compound demonstrates rapid absorption and moderate oral bioavailability in preclinical species, with low blood clearance rates observed in mouse, rat, and dog (0.51, 0.78, and 0.50 L·h⁻¹·kg⁻¹, respectively) [1].

Why Pan-CDK Inhibitors Are Not Interchangeable: Roniciclib's Unique Kinetic and Polypharmacology Profile


Substituting roniciclib with another pan-CDK inhibitor such as dinaciclib or AT7519, or with a selective CDK4/6 inhibitor such as palbociclib, is scientifically unjustified. While all are classified as CDK inhibitors, roniciclib exhibits a unique kinetic selectivity profile characterized by prolonged drug-target residence times specifically on CDK2 and CDK9, while residence times on other CDKs remain transient [1]. This kinetic behavior, attributed to a DFG-loop conformational adaptation induced by the 5-trifluoromethyl substituent on its pyrimidine scaffold, distinguishes it from analogs where variation of this substituent alters residence time by up to three orders of magnitude [1]. Furthermore, roniciclib's multi-target inhibition of Aurora A, Clk2, ARK5, FGFR1, Flt3, and JAK2/3 represents a distinct polypharmacology signature that differs from comparator pan-CDK inhibitors [2]. Finally, in vivo, roniciclib at 0.5 mg/kg achieved tumor growth restraint comparable to 6 mg/kg cisplatin, demonstrating a 12-fold lower dosing requirement for equivalent efficacy, a feature that would not be replicated by a generic substitution [3].

Roniciclib Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data


Roniciclib Exhibits Prolonged Drug-Target Residence Time on CDK2 and CDK9 via DFG-Loop Conformational Adaptation

Roniciclib displays prolonged residence times on CDK2 and CDK9, whereas residence times on other CDKs are transient, giving rise to a kinetic selectivity profile [1]. This behavior is attributed to a DFG-loop conformational adaptation induced by the 5-trifluoromethyl substituent on the pyrimidine scaffold, as revealed by X-ray cocrystal structures [1]. Variation of this substituent results in changes of up to 3 orders of magnitude in drug-target residence time [1]. In tumor cells, prolonged CDK2 and CDK9 residence times translate to sustained inhibition of retinoblastoma protein (RB) phosphorylation [1].

Kinetic selectivity Drug-target residence time CDK2 CDK9 Structure-activity relationship

Roniciclib at 0.5 mg/kg Achieves Tumor Growth Suppression Comparable to 6 mg/kg Cisplatin in NPC Xenografts

In a nasopharyngeal carcinoma (NPC) xenograft model, roniciclib administered at 0.5 mg/kg orally to BALB/c nude mice was well tolerated and effectively restrained tumor growth comparable to treatment with 6 mg/kg cisplatin [1]. This represents a 12-fold lower dose (by weight) of roniciclib required to achieve efficacy equivalent to cisplatin monotherapy. Furthermore, combining 0.5 mg/kg roniciclib with 6 mg/kg cisplatin produced far greater tumor suppression than either monotherapy [1]. In vitro, combined treatment with 10 nmol/L roniciclib and 2.0 μmol/L cisplatin achieved apoptosis over 250% greater than either drug alone [1].

Nasopharyngeal carcinoma In vivo efficacy Cisplatin Combination therapy Xenograft

Roniciclib Potentiates Cisplatin-Induced Apoptosis by Over 250% in NPC Cells Without Sensitizing Untransformed Cells

In nasopharyngeal carcinoma (NPC) cell lines, combined treatment with 10 nmol/L roniciclib and 2.0 μmol/L cisplatin achieved a response over 250% greater than either drug alone in apoptosis induction [1]. Critically, while roniciclib chemosensitized NPC cells to cisplatin, it did not sensitize untransformed NP69 nasopharyngeal epithelial cells [1]. Roniciclib monotherapy inhibited proliferation of NPC cell lines HONE-1, CNE-2, C666-1, and HK-1 with IC50 values ranging from 11 to 38 nmol/L [1].

Apoptosis Cisplatin potentiation Selectivity Nasopharyngeal carcinoma Combination therapy

Roniciclib Achieves T/C Values of 0.02 (Tumor Regression) in HeLa-MaTu Xenograft Model Upon Oral Dosing

In athymic mice bearing established HeLa-MaTu xenograft tumors, oral administration of roniciclib resulted in dose-dependent tumor growth inhibition [1]. At the higher dose tested, roniciclib achieved a T/C value of 0.02, indicating tumor regression [1]. For established HeLa-MaTu tumors of approximately 50 mm², treatment with roniciclib at 1.5 mg/kg and 1.0 mg/kg slowed tumor growth to T/C values of 0.15 and 0.62, respectively [1]. Addition of roniciclib to cisplatin resulted in strong tumor growth inhibition with T/C values of 0.01 (1.0 mg/kg roniciclib) and -0.02 (1.5 mg/kg roniciclib) [1].

Tumor regression T/C ratio Oral bioavailability Cervical cancer model Xenograft

Roniciclib Exhibits Broad Low Nanomolar Antiproliferative Activity Across Human Tumor Cell Lines (Mean IC50 = 16 nM)

Roniciclib potently inhibits the proliferation of various human and murine tumor cell lines with a balanced profile, demonstrating a mean IC50 of 16 nM across human tumor cell lines [1]. The compound inhibits cell-cycle CDKs CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D with IC50 values of 7 nM, 9 nM, and 11 nM, respectively, and transcriptional CDKs CDK9/cyclin T1 and CDK7/cyclin H/MAT1 at 5 nM and 25 nM [1]. Cell-cycle profiles were consistent with inhibition of CDK1, 2, and 4 as demonstrated in cell-cycle block and release experiments [1].

Antiproliferative IC50 Tumor cell lines Pan-CDK inhibition Cytotoxicity

Roniciclib Demonstrates Efficacy in Chemotherapy-Resistant and Patient-Derived Tumor Xenograft Models

Roniciclib potently inhibits growth of various human tumor xenografts on athymic mice, including models of chemotherapy resistance, upon oral dosing [1]. The compound demonstrates efficacy in both cell-line-derived and patient tumor-derived xenograft models [1]. Furthermore, roniciclib shows more than additive efficacy when combined with cisplatin and etoposide [1]. In thyroid cancer models, roniciclib treatment retarded tumor growth in xenografts of well-differentiated, medullary, and anaplastic thyroid cancers, both as monotherapy and in combination with sorafenib [2].

Chemotherapy resistance Patient-derived xenograft PDX Refractory tumors In vivo efficacy

Roniciclib: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Preclinical Studies of Cisplatin or Platinum-Based Combination Regimens

Roniciclib is optimally suited for preclinical studies investigating combination therapy with cisplatin or other platinum-based chemotherapeutics. Evidence demonstrates that roniciclib at 0.5 mg/kg achieves tumor growth suppression comparable to 6 mg/kg cisplatin in NPC xenografts, and the combination produces superior efficacy over either monotherapy [1]. In vitro, roniciclib (10 nM) plus cisplatin (2.0 μM) increases apoptosis by over 250% vs. either agent alone [1]. Critically, roniciclib does not sensitize untransformed NP69 cells to cisplatin, suggesting a favorable therapeutic window [1]. These data support roniciclib as a chemosensitizer in platinum-based combination research, particularly for nasopharyngeal carcinoma and SCLC models where platinum doublets are standard-of-care.

Investigations Requiring Oral Pan-CDK Inhibition with Prolonged Target Engagement

For research programs requiring oral bioavailability combined with sustained CDK2/CDK9 target engagement, roniciclib offers a distinct kinetic selectivity profile. The compound displays prolonged residence times specifically on CDK2 and CDK9, while binding to other CDKs is transient, due to DFG-loop conformational adaptation induced by its 5-trifluoromethyl substituent [2]. This sustained target engagement translates to prolonged inhibition of RB phosphorylation in tumor cells [2]. Combined with moderate oral bioavailability and low blood clearance (0.51–0.78 L·h⁻¹·kg⁻¹ across mouse, rat, and dog) [3], roniciclib is well-suited for chronic oral dosing studies where sustained CDK2/9 inhibition is hypothesized to enhance antitumor efficacy relative to pan-CDK inhibitors with transient binding kinetics.

Studies in Chemotherapy-Resistant or Treatment-Refractory Tumor Models

Roniciclib has demonstrated efficacy in models of chemotherapy resistance, including cisplatin- and etoposide-resistant xenografts, and in patient-derived xenograft (PDX) models [3]. Additionally, roniciclib shows antitumor activity in anaplastic thyroid cancer xenografts without evidence of toxicity [4], a highly aggressive malignancy with limited therapeutic options. These data position roniciclib as a valuable tool compound for investigating pan-CDK inhibition in treatment-refractory disease contexts, particularly in cancers where acquired resistance to first-line therapies is a clinical challenge. Researchers exploring CDK inhibition as salvage or second-line strategy should prioritize roniciclib given this body of evidence in resistant models.

Neuroblastoma Research Targeting Stemness and Nucleolar Stress Pathways

Roniciclib has been shown to down-regulate stemness and inhibit cell growth by inducing nucleolar stress in neuroblastoma models [5]. In orthotopic neuroblastoma xenografts, roniciclib at 1.5 mg/kg once daily significantly reduced tumor growth over 14 days, with corresponding reductions in proliferation (Ki-67) and angiogenesis (CD31) markers [6]. The compound also impairs neurosphere formation in IMR-32, ACN, and SH-SY5Y neuroblastoma cell lines [6]. For researchers investigating CDK inhibitor effects on cancer stem cell properties, MYC-driven neuroblastoma biology, or nucleolar stress pathways, roniciclib provides a well-characterized tool with established in vitro and in vivo neuroblastoma activity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roniciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.